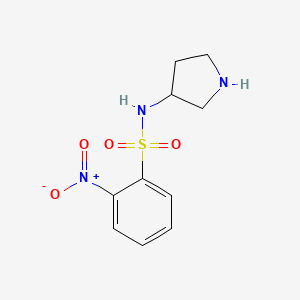

2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-nitro-N-pyrrolidin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-8-5-6-11-7-8/h1-4,8,11-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRZZBUDMXMVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695970 | |

| Record name | 2-Nitro-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086393-10-3 | |

| Record name | 2-Nitro-N-(pyrrolidin-3-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Pyrrolidine Scaffolds and Nosyl Protection in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its saturated, three-dimensional structure allows for a greater exploration of chemical space compared to its flat aromatic counterparts, offering unique stereochemical arrangements that can significantly influence biological activity.[1] This makes the pyrrolidine scaffold a highly sought-after motif in the design of novel therapeutics targeting a wide array of diseases.

This guide focuses on the synthesis of a key building block, 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide . This compound is of particular interest as it combines the valuable pyrrolidine moiety with a 2-nitrobenzenesulfonyl (nosyl) protecting group. The nosyl group is an excellent choice for amine protection in multi-step syntheses due to its facile cleavage under mild conditions, offering orthogonality to other common protecting groups like Boc and Cbz.[2][3] The strong electron-withdrawing nature of the nitro group also acidifies the sulfonamide N-H proton, which can facilitate subsequent N-alkylation reactions.[2][3]

This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and the analytical methods for its characterization. This molecule serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[4][5]

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound is a straightforward yet elegant example of sulfonamide bond formation. The primary disconnection in a retrosynthetic analysis lies at the sulfur-nitrogen bond, leading to two readily available starting materials: 2-nitrobenzenesulfonyl chloride and 3-aminopyrrolidine.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves the nucleophilic attack of the primary amine of 3-aminopyrrolidine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.[6]

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 3-Aminopyrrolidine | 79286-79-6 | 86.14 | Corrosive, hygroscopic liquid |

| 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | 221.62 | Moisture-sensitive solid |

| Triethylamine (Et3N) | 121-44-8 | 101.19 | Corrosive, flammable liquid |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, suspected carcinogen |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | Drying agent |

| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - | Basic solution for workup |

| Brine (saturated NaCl solution) | - | - | For workup |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyrrolidine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution. The triethylamine acts as a scavenger for the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of Sulfonyl Chloride: Dissolve 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product, which is often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

-

Caption: Experimental workflow for the synthesis.

Characterization and Analytical Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₁₀H₁₃N₃O₄S

-

Molecular Weight: 271.29 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-nitrophenyl group, typically in the range of 7.5-8.2 ppm. The protons of the pyrrolidine ring will appear in the aliphatic region, generally between 1.5 and 3.5 ppm. The N-H proton of the sulfonamide will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The carbons of the pyrrolidine ring will resonate in the aliphatic region.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule. The expected [M+H]⁺ ion would be at m/z 272.0654.

Safety Considerations

-

2-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-Aminopyrrolidine is a corrosive and hygroscopic liquid. Handle with care in a well-ventilated area and wear appropriate PPE.

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a valuable building block for drug discovery and development. The presence of the versatile pyrrolidine scaffold and the strategically employed nosyl protecting group makes this compound an important intermediate for the synthesis of more complex and biologically active molecules. This guide provides a solid foundation for researchers to confidently synthesize and utilize this key chemical entity in their research endeavors.

References

- Royal Society of Chemistry. Supporting information. [URL: https://www.rsc.

- BenchChem. Application Notes and Protocols: Nitrophenylsulfonyl (Nosyl) Group for Amine Protection. [URL: https://www.benchchem.

- Organic Syntheses. Orthanilic acid. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0471]

- Vitale, P., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules2021, 26(16), 4937.

- ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... [URL: https://www.researchgate.net/figure/Scheme-1-Reagents-and-conditions-i-2-nitrobenzenesulfonyl-chloride-2-NsCl-pyridine_fig1_225145717]

- Semantic Scholar. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine- Coupled Nitrobenzenesulfonamide Hybrids. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Biological-Evaluation-of-Novel-Hybrids-Shaik-Alvala/1557d079635b438b813768153495f55331f4e9d9]

- BenchChem. Uncharted Territory: The Biological Activity of 2-nitro-N-propylbenzenesulfonamide Derivatives Remains Largely Unexplored. [URL: https://www.benchchem.

- National Center for Biotechnology Information. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters2011, 2(8), 609-614.

- Parchem. This compound (Cas 1187932-93-9). [URL: https://www.parchem.com/chemical-supplier-distributor/2-Nitro-N-pyrrolidin-3-yl-benzenesulfonamide-1187932-93-9.aspx]

- National Center for Biotechnology Information. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Journal of Medicinal Chemistry2019, 62(17), 7895-7913.

- ResearchGate. N-Nosyl-α-amino acids in solution phase peptide synthesis. [URL: https://www.researchgate.net/publication/335398555_N-Nosyl-a-amino_acids_in_solution_phase_peptide_synthesis]

- National Center for Biotechnology Information. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy2016, 10, 1865-1874.

- BenchChem. Application Notes and Protocols: Reaction of 3-Nitrobenzenesulfonyl Chloride with Pyrrolidine. [URL: https://www.benchchem.

- BenchChem. Synthesis of 2-nitro-N-propylbenzenesulfonamide: A Technical Guide. [URL: https://www.benchchem.

- SpectraBase. 2-Nitro-benzenesulfonamide - Optional[13C NMR] - Chemical Shifts. [URL: https://spectrabase.com/spectrum/3YnP0BPevyy]

- National Center for Biotechnology Information. 3-Aminopyrrolidine. PubChem Compound Summary for CID 164401.

- Google Patents. The preparation method of nitrobenzene sulfonyl chloride. [URL: https://patents.google.

- mzCloud. 2 3S 1 2 Pyridinylmethyl 3 pyrrolidinyl 1H benzimidazole 5 carbonitrile. [URL: https://www.mzcloud.org/compound/Reference9737]

- Angene Chemical. This compound(CAS# 1086393-10-3 ). [URL: https://www.angenechemical.com/product/ag0092sw]

- Google Patents. Process for the removal of nitrobenzenesulfonyl. [URL: https://patents.google.

- MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals2022, 15(6), 705.

- National Center for Biotechnology Information. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules2021, 26(9), 2684.

- Evonik Health Care. Intermediates for the pharmaceutical industry. [URL: https://healthcare.evonik.

- National Center for Biotechnology Information. Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry2008, 23(6), 818-826.

- J&W Pharmlab. 2-Nitro-N-pyrrolidin-3-yl-benzenesulfonamide - CAS:1086393-10-3. [URL: https://www.jwpharmlab.com/p-1086393-10-3]

- National Center for Biotechnology Information. 3-Nitro-N-[(pyrrolidin-1-yl)carbothioyl]benzamide. Acta Crystallographica Section E2011, 67(Pt 12), o3195.

- MDPI. NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers. Metabolites2024, 14(3), 146.

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

- 5. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide" mechanism of action

Mechanism of Action of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel chemical entity, this compound. In the absence of direct empirical data for this specific molecule, this document synthesizes established knowledge of its core structural motifs—the 2-nitrophenylsulfonamide and the pyrrolidine ring—to postulate plausible biological activities and molecular targets. We present a series of robust, field-proven experimental strategies designed to systematically investigate these hypotheses, offering detailed protocols and the underlying scientific rationale. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering the exploration of new chemical spaces and uncovering novel therapeutic pathways.

Introduction: Deconstructing a Molecule of Interest

This compound is a small molecule characterized by two key pharmacophoric features: a 2-nitrophenylsulfonamide group and a pyrrolidine ring. While the specific biological activities of this compound remain uncharted territory, an analysis of its constituent parts provides a fertile ground for hypothesis-driven investigation.[1]

-

The 2-Nitrophenylsulfonamide Moiety: The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and enzyme inhibitory properties.[1][2] The addition of a nitro group, a well-known pharmacophore, can significantly modulate a molecule's biological profile.[1] The nitroaromatic group is often associated with mechanisms involving bioreduction to reactive intermediates, which can induce cellular damage in target organisms.[1][3]

-

The Pyrrolidine Ring: The five-membered pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and natural products.[4][5][6] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space and can contribute significantly to a molecule's stereochemistry and, consequently, its target selectivity.[4][7] The pyrrolidine nitrogen can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets, and the scaffold can enhance aqueous solubility.[8]

This guide will, therefore, explore potential mechanisms of action for this compound based on these foundational chemical features and outline a comprehensive strategy for their experimental validation.

Postulated Mechanisms of Action: A Synthesis of Probabilities

Based on the known bioactivities of its structural components, we can hypothesize several potential mechanisms of action for this compound.

Induction of Oxidative and Nitrosative Stress

A compelling hypothesis is that the 2-nitro group undergoes intracellular reduction, leading to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is a known mechanism for other nitroaromatic compounds.[1][3] A closely related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated activity against Leishmania donovani that was linked to an increase in nitric oxide (NO) and ROS.[9][10]

The proposed pathway involves the enzymatic reduction of the nitro group to a nitroso intermediate, which can lead to the generation of superoxide radicals and subsequently other ROS. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Caption: Postulated pathway of ROS/RNS induction.

Enzyme Inhibition

The sulfonamide group is a well-established zinc-binding group and is a key feature of many enzyme inhibitors, most notably carbonic anhydrase inhibitors.[2] It is plausible that this compound could target specific enzymes, with the pyrrolidine and nitrophenyl groups contributing to binding affinity and selectivity. Potential enzyme targets could include:

-

Carbonic Anhydrases: Involved in pH regulation, and their inhibition has therapeutic applications in various diseases.

-

Kinases: The pyrrolidine scaffold is present in some kinase inhibitors, and the overall shape of the molecule might allow it to fit into ATP-binding pockets.[8]

-

Other Metalloproteases: The sulfonamide could coordinate with metal ions in the active sites of other metalloenzymes.

Modulation of Signaling Pathways

The pyrrolidine ring's ability to confer specific three-dimensional conformations can lead to selective interactions with receptors or other signaling proteins.[4][7] For instance, derivatives of the pyrrolidine scaffold have been shown to act as agonists or inverse agonists for nuclear receptors like PPARs and RORγt, respectively.[4][11] The specific stereochemistry of the pyrrolidin-3-yl group in the title compound will be critical in determining such interactions.

A Roadmap for Mechanistic Elucidation: Experimental Strategies

To systematically investigate the hypothesized mechanisms of action, a multi-pronged experimental approach is essential. The following sections detail the key experimental workflows, emphasizing the rationale behind each step.

Initial Phenotypic Screening and Target Identification

The first step is to determine the biological context in which this compound is active.

Experimental Protocol: Broad-Spectrum Cell Viability and Cytotoxicity Assays

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60 panel) and a non-cancerous cell line (e.g., HEK293T) to identify potential anti-proliferative activity and assess general cytotoxicity.

-

Assay Principle: Treat cells with a serial dilution of the compound for 48-72 hours.

-

Readout: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Rationale: This initial screen will reveal if the compound has cytotoxic or cytostatic effects and whether there is any selectivity towards certain cell types. This information is crucial for selecting the appropriate model system for subsequent mechanistic studies.

Data Presentation: Summary of IC50 Values

| Cell Line | Histotype | IC50 (µM) |

| HCT116 | Colon Carcinoma | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value |

| MCF7 | Breast Carcinoma | Experimental Value |

| Jurkat | T-cell Leukemia | Experimental Value |

| HEK293T | Embryonic Kidney | Experimental Value |

Investigating the Oxidative Stress Hypothesis

If the compound shows significant cytotoxicity, the next logical step is to investigate the role of oxidative stress.

Experimental Protocol: Measurement of Intracellular ROS and NO

-

Cell Treatment: Treat a sensitive cell line (identified in the initial screen) with the compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 12, 24 hours).

-

ROS Detection: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which fluoresces upon oxidation by ROS.

-

NO Detection: Utilize a fluorescent probe like 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM Diacetate) to measure intracellular NO levels.

-

Analysis: Quantify the fluorescence intensity using flow cytometry or a fluorescence plate reader. Include a positive control (e.g., H2O2 for ROS, sodium nitroprusside for NO) and a negative control (vehicle-treated cells).

Rationale: This experiment will directly test the hypothesis that the compound induces oxidative and/or nitrosative stress. A time-dependent increase in fluorescence would provide strong evidence for this mechanism.

Caption: Workflow for ROS/NO detection.

Unbiased Target Deconvolution

To identify the direct molecular targets of this compound, an unbiased approach is recommended.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Synthesis of an Affinity Probe: Synthesize a derivative of the compound with a linker and a reactive group (e.g., an alkyne for click chemistry) suitable for immobilization on a solid support (e.g., Sepharose beads). A control probe with a structurally similar but inactive analogue should also be synthesized.

-

Cell Lysate Preparation: Prepare a total cell lysate from a sensitive cell line.

-

Affinity Pull-down: Incubate the cell lysate with the immobilized compound and the control beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the active compound pull-down with those from the control pull-down to identify specific binding partners.

Rationale: This powerful technique allows for the identification of direct binding partners of the compound in a complex biological sample, providing direct evidence for its molecular targets.

Target Validation: Cellular Thermal Shift Assay (CETSA)

Once potential targets are identified, it is crucial to validate their engagement by the compound in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

-

Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Rationale: CETSA provides in-cell evidence of target engagement. The binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.

Conclusion: Charting the Course for Discovery

While the mechanism of action of this compound is currently unknown, its chemical structure provides a solid foundation for forming testable hypotheses. The experimental strategies outlined in this guide, from initial phenotypic screening to unbiased target identification and validation, offer a rigorous and comprehensive path to elucidating its biological function. The insights gained from these studies will not only illuminate the specific mechanism of this novel compound but also contribute to a broader understanding of the therapeutic potential of the 2-nitrophenylsulfonamide and pyrrolidine scaffolds in drug discovery.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249258. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Singh, A. K., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1877–1886. [Link]

-

Singh, A. K., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. PubMed. [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 1086393-10-3). Angene Chemical. [Link]

-

El-Faham, A., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]

-

Ghorab, M. M., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740. [Link]

-

Suchetan, P. A., et al. (2012). N-(2-Chloro-benzo-yl)-3-nitro-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o543. [Link]

-

PubChem. (n.d.). 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem. [Link]

-

Martinez-Alvarez, J. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]

-

Martinez-Alvarez, J. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]

-

Uno, T., et al. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 10(10), 1437–1442. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide: A Technical Guide to a Scaffold with Untapped Potential

Introduction: Navigating Uncharted Territory in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to molecules that, while structurally intriguing, remain biologically uncharacterized. 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide, identified by its CAS number 1187932-93-9, is one such compound. While commercially available, a thorough review of the scientific literature reveals a significant gap in our understanding of its biological activity. This guide is designed for researchers, scientists, and drug development professionals, and it aims to bridge this knowledge gap.

Instead of presenting a conventional data sheet for a well-studied molecule, this document will serve as a technical guide to the potential of this compound. By dissecting its core components—the 2-nitrobenzenesulfonamide moiety and the pyrrolidine scaffold—we will build a scientifically grounded hypothesis for its biological relevance. This guide will provide a roadmap for future research, complete with proposed synthetic methodologies, and detailed, field-proven protocols for initiating the biological evaluation of this promising, yet unexplored, chemical entity.

Physicochemical Properties: A Snapshot

While extensive experimental data for this compound is not publicly available, we can compile its basic properties and predict others based on its structure.

| Property | Value | Source/Method |

| CAS Number | 1187932-93-9 | Chemical Supplier Databases |

| Molecular Formula | C₁₀H₁₃N₃O₄S | Chemical Supplier Databases |

| Molecular Weight | 271.29 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Prediction based on similar structures |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Prediction based on structure |

| Acidity/Basicity | The sulfonamide proton is weakly acidic; the pyrrolidine nitrogen is basic. | Chemical Principles |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the coupling of two key building blocks: 2-nitrobenzenesulfonyl chloride and 3-aminopyrrolidine (or a protected version thereof). This standard sulfonamide bond formation is a robust and well-established reaction in organic chemistry.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: A Guide to Synthesis

Objective: To synthesize this compound.

Materials:

-

tert-Butyl 3-aminopyrrolidine-1-carboxylate

-

2-Nitrobenzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Step 1: Synthesis of tert-Butyl 3-(2-nitrophenylsulfonamido)pyrrolidine-1-carboxylate

-

To a stirred solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) in dry DCM at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in dry DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the product from Step 1 in DCM.

-

Add an excess of trifluoroacetic acid (e.g., 20% v/v) and stir at room temperature for 2-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a minimal amount of DCM and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product. Further purification can be done by chromatography or crystallization if needed.

Dissecting the Pharmacophores: A Foundation for Hypothesis

The 2-Nitrobenzenesulfonamide Moiety: A Source of Diverse Bioactivity

The benzenesulfonamide core is a cornerstone of medicinal chemistry, most famously represented by the sulfa antibiotics. The addition of a nitro group, particularly at the ortho position, significantly influences the molecule's electronic properties and can confer a range of biological activities.

-

Antimicrobial and Antiparasitic Potential: The nitro group is a well-known pharmacophore in antimicrobial agents. It can undergo bioreduction in microorganisms to form reactive nitroso and hydroxylamine species that can damage cellular macromolecules. A closely related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[1] Its mechanism was linked to the induction of Th1 cytokines, nitric oxide, and reactive oxygen species.[1] This provides a strong rationale for screening our target compound against a panel of microbial and parasitic pathogens.

-

Enzyme Inhibition and Anticancer Activity: Benzenesulfonamide derivatives are known to be effective enzyme inhibitors, particularly of carbonic anhydrases, which are implicated in several diseases, including cancer.[2] The electron-withdrawing nature of the nitro group can enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions with metallic cofactors in enzyme active sites.[3] Various sulfonamide derivatives have been explored as anticancer agents, showing cytotoxicity against a range of cancer cell lines.[4][2]

The Pyrrolidine Scaffold: A Privileged Structure in Drug Design

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is considered a "privileged scaffold" in drug discovery.[5] Its prevalence in FDA-approved drugs and natural products highlights its importance.[6][7]

-

Three-Dimensionality and Stereochemistry: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a distinct three-dimensional structure.[5][6] This non-planar conformation allows for a more precise and often stronger interaction with the complex 3D surfaces of biological targets like enzymes and receptors.[6] The pyrrolidine ring in our target compound contains a chiral center at the 3-position, meaning it can exist as two enantiomers (R and S). It is well-established in pharmacology that different stereoisomers can have vastly different biological activities and safety profiles.[6]

-

Modulation of Physicochemical Properties: The basic nitrogen atom of the pyrrolidine ring can be protonated at physiological pH, which can enhance aqueous solubility and allow for the formation of ionic interactions with biological targets. The pyrrolidine scaffold is a versatile building block used in a wide range of therapeutic areas, including anticancer, antibacterial, and central nervous system disorders.[6][7]

A Roadmap for Investigation: Proposed Research Workflow

Given the lack of existing data, a systematic approach is required to elucidate the biological activity of this compound. The following workflow is proposed as a starting point for investigation.

Caption: A phased approach to biological evaluation.

Proposed Experimental Protocols for Initial Screening

The following protocols are provided as templates for initiating the biological evaluation of this compound.

Protocol 1: In Vitro Anticancer Screening using the MTT Assay

Objective: To determine the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Materials:

-

MCF-7 cells

-

DMEM media with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO to make a 10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion: A Call to Investigation

This compound stands at an exciting frontier of chemical biology. While currently a molecule without a known biological role, its constituent pharmacophores—the 2-nitrobenzenesulfonamide and the pyrrolidine ring—are well-established in a multitude of successful therapeutic agents. The analysis presented in this guide provides a strong, scientifically-grounded rationale for its potential as an antimicrobial, antiparasitic, or anticancer agent. The provided synthetic and screening protocols offer a clear starting point for researchers to begin to unravel the biological secrets of this compound. The absence of data is not a roadblock, but rather an invitation to discovery. It is our hope that this guide will catalyze the research needed to define the therapeutic potential of this compound and similar unexplored compounds.

References

-

U.S. Patent US20050107355A1. (2005). Amide derivatives and methods of their use. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6639. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249257. [Link]

-

Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

-

Ahmad, I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 628. [Link]

-

Umar, M. I., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]

-

Singh, O. P., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1857–1866. [Link]

-

Ghorab, M. M., et al. (2014). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Journal of Heterocyclic Chemistry, 51(S1), E23-E30. [Link]

-

Park, H., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 613-618. [Link]

-

GTV. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 27(11), 3634. [Link]

-

Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26881. [Link]

Sources

- 1. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

"2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide" molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Biological Potential of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide

Abstract: This technical guide provides a comprehensive analysis of this compound, a molecule situated at the confluence of three pharmacologically significant moieties: a nitroaromatic ring, a benzenesulfonamide linker, and a pyrrolidine scaffold. While direct biological data for this specific compound remains limited, this document serves as a foundational resource for researchers by elucidating its core molecular structure, proposing a robust synthetic pathway, and contextualizing its potential within drug discovery. We will delve into the established roles of its constituent parts to postulate research avenues and provide detailed, field-proven protocols for its synthesis and characterization, thereby equipping scientists with the necessary knowledge to explore its therapeutic promise.

Part 1: Molecular Blueprint and Physicochemical Properties

The Architectural Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide framework is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities.[1] This structural motif is present in a wide array of approved drugs, including diuretics, anti-diabetic agents, and antibiotics. Its prevalence stems from the sulfonamide group's ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form crucial hydrogen bonds with biological targets. Derivatives have been explored as anticancer agents, antimicrobial compounds, and potent enzyme inhibitors targeting proteins like carbonic anhydrase and cyclooxygenase.[1][2][3]

Structural Elucidation of this compound

This compound is a precise assembly of three key components. The core is a benzenesulfonamide group, where the benzene ring is substituted at the ortho- (2-position) with a nitro group ([O-]). The sulfonamide nitrogen is, in turn, bonded to the 3-position of a saturated, five-membered pyrrolidine ring. The ortho-nitro group is a potent electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring and the acidity of the sulfonamide N-H proton. The pyrrolidine ring introduces a non-planar, sp3-hybridized feature, which is critical for exploring three-dimensional binding pockets in target proteins.[4][5]

Caption: Molecular structure of this compound.

Key Physicochemical Parameters

A summary of the core physicochemical properties provides essential data for experimental design, including solubility testing, formulation, and analytical method development.

| Property | Value | Source |

| CAS Number | 1086393-10-3; 1187932-93-9 | [6][7] |

| Molecular Formula | C₁₀H₁₃N₃O₄S | [6][8] |

| Molecular Weight | 271.29 g/mol | [6][8] |

| SMILES | [O-]c1ccccc1S(=O)(=O)NC1CNCC1 | [8] |

| Hydrogen Bond Donors | 2 (Sulfonamide N-H, Pyrrolidine N-H) | Calculated |

| Hydrogen Bond Acceptors | 5 (4 from O, 1 from Pyrrolidine N) | Calculated |

| Topological Polar Surface Area | 100.5 Ų | Calculated |

Part 2: Synthesis and Structural Verification

Retrosynthetic Analysis and Strategic Approach

The synthesis of N-substituted benzenesulfonamides is a well-established transformation in organic chemistry. The most logical and efficient retrosynthetic disconnection is at the sulfur-nitrogen (S-N) bond. This approach identifies two readily available starting materials: 2-nitrobenzenesulfonyl chloride and 3-aminopyrrolidine. This strategy is highly reliable due to the high electrophilicity of the sulfonyl chloride sulfur atom and the nucleophilicity of the primary amine of the pyrrolidine.

Proposed Synthetic Protocol

This protocol details a standard laboratory procedure for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Reaction: 2-nitrobenzenesulfonyl chloride + 3-aminopyrrolidine → this compound

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Vessel Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 3-aminopyrrolidine (1.0 equivalent).

-

Dissolution & Basification: Anhydrous dichloromethane (DCM, approx. 0.1 M concentration) is added, and the solution is cooled to 0°C in an ice bath. Triethylamine (2.2 equivalents) is added.

-

Expertise Note: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Using a slight excess ensures the reaction goes to completion and that the pyrrolidine starting material remains deprotonated and nucleophilic. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride.

-

-

Reagent Addition: 2-Nitrobenzenesulfonyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirred solution over 15-20 minutes.

-

Expertise Note: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of undesired side products.

-

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Aqueous Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove unreacted sulfonyl chloride and neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase).

-

Trustworthiness Note: This multi-step wash is a self-validating system. The acidic wash removes the basic impurities, and the basic wash removes acidic ones, ensuring a cleaner crude product for purification.

-

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Methods for Structural Characterization

Affirmation of the molecular structure is achieved through a standard suite of spectroscopic and spectrometric techniques.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance will confirm the connectivity of the molecule. Expected ¹H NMR signals would include multiplets for the aromatic protons on the 2-nitrophenyl ring and distinct signals for the aliphatic protons on the pyrrolidine ring.[9] ¹³C NMR would show corresponding peaks for all unique carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass of C₁₀H₁₃N₃O₄S.[10]

-

Infrared (IR) Spectroscopy: FTIR analysis is expected to show characteristic stretching vibrations for the N-H bonds (in the 3200-3400 cm⁻¹ region), asymmetric and symmetric S=O stretches for the sulfonamide (typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively), and strong peaks corresponding to the N=O stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹).[10]

-

Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, this technique would provide unambiguous proof of the structure, including bond lengths, bond angles, and the solid-state conformation.[10]

Part 3: Biological Context and Research Opportunities

While the biological profile of this compound itself is largely unexplored, a robust hypothesis for its potential can be constructed by analyzing its constituent pharmacophores.[1]

Pharmacophoric Significance of Component Moieties

-

The 2-Nitrophenyl Group: The nitroaromatic moiety is a well-documented pharmacophore, particularly in antimicrobial and antiparasitic drug discovery.[1][11] Its activity is often linked to in-cell bioreduction of the nitro group to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules.[1] For instance, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide has shown activity against Leishmania donovani.[1]

-

The Sulfonamide Linker: This group is a versatile scaffold that imparts favorable pharmacokinetic properties and provides key hydrogen bonding interactions. Its presence is central to the activity of sulfa drugs and a multitude of enzyme inhibitors.[12]

-

The Pyrrolidine Scaffold: This saturated heterocycle is a valuable design element in modern drug discovery.[4] Its non-planar structure allows for the precise spatial orientation of substituents to optimize interactions within a protein's binding site, a critical factor for achieving high potency and selectivity.[5]

Postulated Research Opportunities and Structure-Activity Relationships (SAR)

The convergence of these three motifs suggests that this compound is a prime candidate for screening in several therapeutic areas. The molecule can be viewed as a foundational scaffold for building a chemical library.

Caption: Key points for future Structure-Activity Relationship (SAR) studies.

Potential Therapeutic Targets:

-

Antimicrobial/Antiparasitic Agents: Leveraging the nitroaromatic group, the compound should be screened against a panel of bacteria, fungi, and parasites (e.g., Leishmania, Trypanosoma).

-

Enzyme Inhibition: Given the sulfonamide core, screening against enzyme families such as carbonic anhydrases, kinases, or cyclooxygenases could yield valuable hits.[3]

-

Influenza and Viral Entry Inhibitors: Certain benzenesulfonamide derivatives have been identified as potent inhibitors of the influenza hemagglutinin protein, preventing viral fusion.[13] This presents another exciting avenue for investigation.

Conclusion

This compound stands as a molecule of significant untapped potential. Its structure is a deliberate combination of proven pharmacophores, and its synthesis is achievable through robust and well-understood chemical transformations. This guide provides the essential structural, synthetic, and conceptual framework for researchers to begin a systematic exploration of this compound. The lack of existing biological data should be viewed not as a deficit, but as an opportunity to pioneer research into a new area of chemical space with a high probability of yielding biologically active lead compounds for future drug development programs.

References

-

Angene Chemical. This compound(CAS# 1086393-10-3). [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide. [Link]

-

National Institutes of Health. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. [Link]

-

ResearchGate. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

PubChem. 3-Nitro-4-(2-Oxo-Pyrrolidin-1-Yl)-Benzenesulfonamide. [Link]

-

PubChem. Benzenesulfonamide. [Link]

-

SciELO. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

-

PubChem. 2-nitro-N-(quinolin-8-yl)benzene-1-sulfonamide. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

National Institutes of Health. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. [Link]

-

ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- Google Patents. Peptide synthesis with sulfonyl protecting groups.

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. parchem.com [parchem.com]

- 8. angenesci.com [angenesci.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of this compound is also discussed to provide context for potential impurities that may be observed in the spectra.

Molecular Structure and Key Features

This compound possesses a unique combination of a nitro-substituted aromatic ring, a sulfonamide linkage, and a saturated heterocyclic pyrrolidine ring. This distinct architecture gives rise to a characteristic spectroscopic fingerprint, which is crucial for its identification and characterization.

Caption: General synthetic scheme.

Potential impurities in the final product could include unreacted starting materials, the hydrochloride salt of the product if a base is not used to quench the HCl byproduct, and potential side products from the reaction of the sulfonyl chloride with any residual water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are discussed below. The choice of a deuterated solvent such as DMSO-d₆ is common for sulfonamides due to their good solubility. [1]

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the nitrobenzenesulfonyl group and the aliphatic protons of the pyrrolidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.8 - 8.2 | m | 4H |

| Pyrrolidine-CH-N | 3.8 - 4.2 | m | 1H |

| Pyrrolidine-CH₂-N | 3.2 - 3.6 | m | 2H |

| Pyrrolidine-CH₂ | 2.9 - 3.3 | m | 2H |

| Pyrrolidine-CH₂ | 1.8 - 2.2 | m | 2H |

| NH (sulfonamide) | 8.0 - 8.5 | br s | 1H |

| NH (pyrrolidine) | 2.5 - 3.5 | br s | 1H |

The aromatic protons are expected to appear in the downfield region (7.8-8.2 ppm) due to the deshielding effects of the sulfonyl and nitro groups. The protons on the pyrrolidine ring will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent non-equivalent protons. The chemical shifts of the pyrrolidine protons are influenced by their proximity to the nitrogen atom and the sulfonamide group. The NH proton of the sulfonamide is expected to be a broad singlet in the downfield region.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-SO₂ | 140 - 145 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic CH | 120 - 135 |

| Pyrrolidine C-N | 50 - 55 |

| Pyrrolidine CH₂-N | 45 - 50 |

| Pyrrolidine CH₂ | 25 - 30 |

The aromatic carbons attached to the electron-withdrawing sulfonyl and nitro groups will be the most downfield. The other aromatic carbons will resonate in the typical aromatic region. The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, and N-O bonds. A common method for solid samples is the KBr pellet technique. [2][3] Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (sulfonamide) | 3300 - 3400 | Medium |

| N-H stretch (pyrrolidine) | 3200 - 3300 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium |

| S=O stretch (asymmetric) | 1340 - 1360 | Strong |

| S=O stretch (symmetric) | 1150 - 1170 | Strong |

| N-O stretch (asymmetric) | 1520 - 1540 | Strong |

| N-O stretch (symmetric) | 1340 - 1360 | Strong |

| S-N stretch | 850 - 950 | Medium |

The strong absorptions for the symmetric and asymmetric stretching of the S=O and N-O bonds are highly characteristic of sulfonamides and nitro compounds, respectively. [3][4]The N-H stretching bands will likely be broad.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₃N₃O₄S), the expected molecular weight is approximately 271.06 g/mol . Electron Ionization (EI) is a common technique for such molecules. [5] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 271. The fragmentation pattern will likely involve the loss of the nitro group (NO₂, 46 Da), the sulfonyl group (SO₂, 64 Da), and fragmentation of the pyrrolidine ring.

Caption: Plausible mass spectral fragmentation pathways.

Conclusion

The spectroscopic data of this compound, as predicted and inferred from related structures, provides a clear and consistent picture of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous identification and characterization of this compound. This technical guide serves as a valuable resource for scientists working with this molecule, providing the necessary spectroscopic information for its analysis and further development.

References

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Ibrahim, M. A., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Molecular Structure, 1275, 134635. Available from: [Link]

-

Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 374-383. Available from: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. Available from: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]

- Karu, K., & Nahku, R. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(24), 10194–10200.

-

Drawell. (2023). Sample Preparation for FTIR Analysis. Available from: [Link]

-

MDPI. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Available from: [Link]

Sources

- 1. Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ripublication.com [ripublication.com]

- 5. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling | MDPI [mdpi.com]

Unlocking the Therapeutic Potential of 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide: A Technical Guide to Biological Target Identification and Validation

Abstract

The compound 2-Nitro-N-(pyrrolidin-3-yl)benzenesulfonamide emerges from a rich chemical space of bioactive molecules, combining three key structural motifs: a nitroaromatic ring, a benzenesulfonamide core, and a pyrrolidine moiety. While direct biological data for this specific molecule is not extensively documented, its constituent parts provide a strong rationale for predicting its biological targets. This technical guide presents a comprehensive, scientifically-grounded framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and visualize complex workflows, with a primary focus on the most probable target class: carbonic anhydrases.

Introduction: Deconstructing the Pharmacophore

The structure of this compound is a composite of well-established pharmacophores, each contributing to its potential bioactivity. A logical starting point for target identification is to analyze the known biological roles of these individual components.

-

The Benzenesulfonamide Scaffold: This is a classic "privileged scaffold" in medicinal chemistry, renowned for its ability to target a wide array of enzymes.[1] Its most prominent role is as a zinc-binding group, which is crucial for the inhibition of metalloenzymes.[2][3]

-

The Nitro Group: The presence of a nitro group on an aromatic ring can significantly influence a molecule's electronic properties and biological activity.[4][5] It is often associated with mechanisms involving bioreduction, leading to reactive intermediates that can be cytotoxic to cancer cells or microbes.[4][5] In the context of benzenesulfonamides, nitro-substitution has been shown to confer selectivity towards specific enzyme isoforms.[2][3]

-

The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring introduces a three-dimensional character to the molecule, allowing for specific spatial arrangements that can enhance binding to biological targets.[6] Pyrrolidine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[6]

Based on this structural analysis, a primary hypothesis emerges: This compound is a likely inhibitor of carbonic anhydrases. This is due to the presence of the sulfonamide group, a hallmark of carbonic anhydrase inhibitors, and the nitro-substituent, which is known to enhance binding and selectivity for tumor-associated isoforms.[2][3][7][8] Other potential target classes, suggested by the broader activities of its constituent scaffolds, include enzymes involved in microbial pathways, cyclooxygenases (COX), and acetylcholinesterase.[9][10][11]

A Systematic Approach to Target Identification and Validation

The journey from a predicted target to a validated one requires a multi-pronged approach, integrating computational and experimental methodologies. The following workflow provides a logical progression for characterizing the biological activity of this compound.

Caption: A systematic workflow for the identification and validation of biological targets.

Primary Target Hypothesis: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms are known, and some, like CA IX and CA XII, are overexpressed in hypoxic tumors and are considered important anticancer targets.[2][3] The sulfonamide moiety is a key zinc-binding group for CA inhibitors.

Molecular Docking Studies

Before embarking on wet-lab experiments, in silico molecular docking can provide valuable insights into the potential binding mode of this compound within the active site of various CA isoforms. The goal is to predict the binding affinity and identify key interactions.

Rationale: Docking studies can help prioritize which CA isoforms to test experimentally and can guide future lead optimization efforts by revealing how the pyrrolidine and nitro-phenyl groups occupy the active site.

Experimental Validation: Carbonic Anhydrase Inhibition Assay

This is a direct, functional assay to measure the inhibitory potency of the compound against purified CA enzymes.

Protocol: Stopped-Flow Carbon Dioxide Hydration Assay

-

Enzyme Preparation: Prepare solutions of purified human CA isoforms (e.g., hCA I, II, IX, and XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.

-

Assay Procedure:

-

Utilize a stopped-flow spectrophotometer to monitor the hydration of CO2.

-

One syringe will contain the CA enzyme and a pH indicator (e.g., phenol red) in buffer.

-

The other syringe will contain a CO2-saturated solution.

-

The reaction is initiated by rapidly mixing the contents of the two syringes.

-

The rate of pH change, due to the formation of bicarbonate and a proton, is monitored by the change in absorbance of the pH indicator.

-

The assay is performed in the presence of varying concentrations of the test compound.

-

-

Data Analysis:

-

Calculate the initial rates of reaction at each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Ki values can be determined using the Cheng-Prusoff equation.

-

Expected Outcome: This assay will provide quantitative data on the inhibitory potency and selectivity of this compound against different CA isoforms.

| Parameter | Description | Example Data |

| IC50 (nM) | The concentration of inhibitor required to reduce enzyme activity by 50%. | hCA I: >10,000hCA II: 5,200hCA IX: 85hCA XII: 120 |

| Ki (nM) | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | hCA I: >10,000hCA II: 4,800hCA IX: 75hCA XII: 110 |

Biophysical Validation: Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm direct binding of a ligand to a protein.

Rationale: Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). A positive shift in Tm in the presence of the compound provides strong evidence of direct physical interaction.

Protocol: Thermal Shift Assay

-

Reagent Preparation:

-

Prepare a solution of the target protein (e.g., purified hCA IX) in a suitable buffer.

-

Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

Prepare a dilution series of this compound.

-

-

Assay Setup:

-

In a 96-well PCR plate, combine the protein, dye, and either the test compound or vehicle control (DMSO).

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Gradually increase the temperature (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence versus temperature to generate a melting curve.

-

The Tm is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.

-

Calculate the change in melting temperature (ΔTm) between the compound-treated and vehicle-treated samples.

-

Expected Outcome: A significant positive ΔTm would confirm the direct binding of this compound to the carbonic anhydrase isoform.

Exploring Secondary Target Hypotheses

While carbonic anhydrases are the primary hypothesized targets, the structural motifs of this compound suggest other potential biological activities that warrant investigation.

Antimicrobial Activity

The presence of the nitrobenzenesulfonamide core suggests potential antimicrobial properties.[5][9][11]

Experimental Approach: Minimum Inhibitory Concentration (MIC) Assay

-

Methodology: A broth microdilution method can be used to determine the MIC against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Rationale: This assay will establish whether the compound has antimicrobial activity and at what concentration.

Anti-inflammatory Activity

Benzenesulfonamide derivatives have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[10]

Experimental Approach: COX-1/COX-2 Inhibition Assay

-

Methodology: Commercially available kits can be used to measure the inhibition of purified COX-1 and COX-2 enzymes. These assays typically measure the production of prostaglandins.

-

Rationale: This will determine if the compound has selective or non-selective COX inhibitory activity.

Acetylcholinesterase Inhibition

Pyrrolidine-containing benzenesulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to neurodegenerative diseases.[9]

Experimental Approach: Ellman's Assay

-

Methodology: This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with DTNB to produce a yellow color.

-

Rationale: This will assess the compound's potential to inhibit a key enzyme in the central nervous system.

Cellular Target Engagement and Phenotypic Screening

Confirming that the compound interacts with its target in a cellular context and elicits a biological response is a critical step.

Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of the thermal shift assay to a cellular environment, allowing for the confirmation of target engagement in intact cells.

Rationale: A positive CETSA result demonstrates that the compound can penetrate the cell membrane and bind to its intended target, leading to its stabilization.

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Cell-Based Phenotypic Assays

Based on the validated in vitro targets, appropriate cell-based assays should be conducted.

-

For Carbonic Anhydrase IX/XII Inhibition:

-

Assay: Proliferation assays using cancer cell lines known to overexpress CA IX/XII (e.g., MCF-7, HeLa) under both normoxic and hypoxic conditions.[6]

-

Rationale: Inhibition of tumor-associated CAs is expected to reduce cancer cell viability, particularly under hypoxic conditions where these enzymes play a crucial role in pH regulation.

-

-

For Antimicrobial Activity:

-

Assay: Time-kill kinetics assays to determine if the compound is bacteriostatic or bactericidal.

-

Rationale: This provides more detailed information on the nature of the antimicrobial effect.

-

Conclusion and Future Directions

This guide provides a comprehensive and logical framework for elucidating the biological targets of this compound. The strong evidence from structurally related compounds points towards carbonic anhydrases as the primary and most promising targets. A systematic approach, beginning with in silico analysis and progressing through in vitro biochemical and biophysical assays to cellular target engagement and phenotypic screening, will provide a robust characterization of this compound's mechanism of action.

Future work should focus on:

-

Lead Optimization: Based on the structure-activity relationship (SAR) data obtained, medicinal chemistry efforts can be directed towards designing analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Promising compounds should be advanced into relevant animal models (e.g., tumor xenograft models for anticancer activity, infection models for antimicrobial activity) to assess their therapeutic potential.

-

Off-Target Profiling: Comprehensive screening against a broad panel of receptors and enzymes is crucial to identify any potential off-target effects and ensure a favorable safety profile.

By following the methodologies outlined in this guide, researchers can effectively unlock the therapeutic potential of this compound and contribute to the development of novel therapeutics.

References

-

D'Andrea, P., & Nencioni, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6545. [Link]

-

Guler, H., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214224. [Link]

-

Guzel, O., et al. (2008). Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII. Journal of Medicinal Chemistry, 51(12), 3536-3544. [Link]

-

Innocenti, A., et al. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry, 51(12), 3536-3544. [Link]

-

Abdel-Aziz, M., et al. (2011). Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 344(10), 656-663. [Link]

-

Akinboye, E. S., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-